N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]methanesulfonamide is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. The compound contains both a piperidine and a pyrazole ring, which are known for their roles in various pharmacological activities. Its chemical structure is characterized by the presence of a methanesulfonamide group, which enhances its solubility and reactivity in biological systems.
The compound can be synthesized through various methods, primarily involving the formation of the pyrazole ring followed by the introduction of the piperidine moiety. This synthetic approach typically utilizes hydrazine derivatives and 1,3-diketones to construct the pyrazole framework, followed by nucleophilic substitution reactions to add the piperidine component.
N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]methanesulfonamide belongs to the class of sulfonamides, which are characterized by the presence of a sulfonamide group (-SO2NH2) attached to an aromatic or heterocyclic structure. This classification is crucial as sulfonamides have been widely studied for their antibacterial and antitumor properties.
The synthesis of N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]methanesulfonamide typically involves two main steps:
The synthetic process may require optimization to enhance yield and purity. For industrial applications, methods such as continuous flow synthesis and high-pressure reactors could be utilized to improve efficiency and scalability.
The molecular formula for N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]methanesulfonamide is CHNOS. The structure features:
The compound's molecular weight is approximately 284.35 g/mol, and it exhibits specific spectral characteristics that can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]methanesulfonamide can participate in several chemical reactions:
For oxidation, potassium permanganate in an acidic medium is commonly used. Reduction typically employs lithium aluminum hydride in anhydrous ether, while substitution reactions use alkyl halides with a base such as sodium hydride.
The mechanism of action for N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]methanesulfonamide involves its interaction with specific molecular targets within biological systems. It may act as an inhibitor for certain enzymes or receptors, leading to various pharmacological effects such as antimicrobial or anticancer activities. The precise pathways depend on the biological context and target interactions .
N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]methanesulfonamide generally appears as a white to off-white crystalline solid. It is soluble in polar solvents like water and methanol due to its methanesulfonamide group.
The compound exhibits stability under standard laboratory conditions but may undergo hydrolysis or degradation under extreme pH conditions or prolonged exposure to light. Its reactivity profile allows for further functionalization through established synthetic pathways.
N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]methanesulfonamide has several notable applications:
The strategic fusion of piperidine, pyrazole, and sulfonamide components generates synergistic effects that transcend the individual moieties’ inherent bioactivities:
Piperidine Contribution: The 3-piperidinyl substitution provides a chiral center enabling stereoselective target engagement. Its aliphatic amine facilitates protonation-dependent cellular uptake and salt bridge formation with aspartate/glutamate residues in biological targets, as demonstrated in glycine transporter 1 (GlyT1) inhibitors where (2S)-piperidine configurations enhanced potency 10-fold over R-isomers [2] [9]. Molecular dynamics simulations confirm the piperidine nitrogen’s critical role in anchoring ligands to hydrophobic enzyme pockets through charge-assisted hydrogen bonding [4].
Pyrazole Contribution: The 1H-pyrazole core acts as a bioisostere for imidazole and phenyl rings, conferring metabolic stability while maintaining planar geometry for deep pocket penetration. Quantum mechanical calculations reveal its dipole moment (∼3.5 D) facilitates electrostatic complementarity with ATP-binding sites in kinases. Notably, 4-pyrazolyl positioning enables vectorial decoration for optimizing steric occupancy in target cavities [8].
Sulfonamide Contribution: Methanesulfonamide’s sulfonyl group serves as a hydrogen bond acceptor (σ-hole potential: ∼30 kcal/mol) for interactions with histidine/arginine residues, while its methyl group balances lipophilicity (ClogP reduction by 0.5–1.0 units vs. aryl sulfonamides) [6] [8]. This moiety is instrumental in antimycobacterial activity, where it disrupts cell wall biosynthesis through undefined mechanisms distinct from classical sulfa drugs .
Table 1: Therapeutic Applications of Piperidine-Pyrazole-Sulfonamide Hybrids
Compound Example | Biological Target | Therapeutic Advantage |
---|---|---|
GlyT1 Inhibitor 7w [2] | Glycine Transporter 1 | IC₅₀ = 1.8 nM; brain-penetrant for schizophrenia (rodent models) |
Anti-Mtb Hybrid 1 | Novel mycobacterial target | MIC = 4.7 µM; bactericidal against multidrug-resistant strains |
Celecoxib Analogs [8] | COX-2 / Bacterial enzymes | Dual anti-inflammatory/antibacterial activity; reduced gastric toxicity |
CRaf Inhibitors [9] | Oncogenic kinases | Enhanced selectivity via sulfonamide-kinase hinge interaction |
Sulfonamide antibiotics revolutionized infectious disease treatment following Prontosil’s 1935 discovery, but their antimycobacterial utility remained limited until hybrid architectures emerged:
First-Generation Sulfa Drugs: Early agents like sulfathiazole inhibited dihydropteroate synthase (DHPS) but showed negligible Mtb activity due to poor penetration of the mycobacterial cell envelope and substrate competition with p-aminobenzoic acid (pABA) .
Modern Hybridization Era: The DuPont phenotypic screening campaign (∼150,000 compounds) identified 1,3-diarylpyrazolyl-acylsulfonamides as novel anti-Mtb chemotypes with MICs <0.5 µM . Crucially, replacing the acyl group with methanesulfonamide in Compound 1 (N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]methanesulfonamide analogs) retained potency while improving solubility (170 µM at pH 7.4) and reducing cytotoxicity (HepG2 IC₅₀ >50 µM) . This represented a pivotal shift from traditional sulfonamide pharmacology to hybrid-enabled polypharmacology.
Mechanistic Divergence: Unlike DHPS inhibitors, these hybrids exhibit no cross-resistance with MmpL3, DprE1, InhA, or EthA mutants, suggesting a novel mode-of-action . Molecular modeling indicates the sulfonamide oxygen atoms coordinate with Mg²⁺ ions in metalloenzyme active sites, potentially disrupting cell wall precursor transport.
Table 2: Structure-Activity Relationship (SAR) of Pyrazole-Sulfonamide Anti-Mtb Agents
Structural Modification | MIC (µM) | Solubility (µM) | Key Inference |
---|---|---|---|
R₁ = 4-NO₂-C₆H₄ (1) | 4.7 | 170 | Unsubstituted piperidine enables optimal activity |
R₁ = 4-CH₃-C₆H₄ | >50 | 200 | Increased hydrophobicity reduces potency |
R₁ = 4-COOEt-C₆H₄ | 37 | 25 | Ester group lowers solubility without potency gain |
X = Br, R₂ = 4-Cl-C₆H₄ | 1.2 | 185 | Halogenation enhances penetration through mycolic acid layers |
The integration of piperidine, pyrazole, and sulfonamide enables simultaneous modulation of disparate biological targets – a cornerstone of overcoming drug resistance:
Computational Validation: Molecular docking of N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]methanesulfonamide into M. tuberculosis protein targets reveals dual binding modes: (a) sulfonamide oxygen atoms chelate catalytic Zn²⁺ in metallo-β-lactamases (binding energy: −9.2 kcal/mol), and (b) the piperidine nitrogen forms salt bridges with Asp49 in decaprenylphosphoryl-β-D-ribose oxidase (DprE1) [4]. Ensemble pharmacophore modeling identified three essential features: an ionizable base (piperidine), hydrogen bond acceptor (sulfonyl), and aromatic centroid (pyrazole) – features aligning with >80% of known multitarget antimycobacterials [4] [10].
Polypharmacology Evidence:
Antibacterial Potentiation: The methanesulfonamide group disrupts biofilm integrity by chelation of divalent cations in Pseudomonas aeruginosa EPS matrix [8].
Synthetic Flexibility: Late-stage diversification is facilitated by Suzuki-Miyaura coupling of 4-bromopyrazole intermediates and reductive amination of the piperidine nitrogen, enabling rapid SAR exploration [9].
Table 3: Computational Approaches for Hybrid Scaffold Optimization
Method | Application to Hybrid Scaffold | Impact on Design |
---|---|---|
Virtual HTS [4] | Prioritized 365 analogs from 400,000-compound library (35% hit rate vs. 0.021% in experimental HTS) | Identified optimal substituents for brain penetration in CNS-active derivatives |
MM-PBSA Binding Energy [4] | ΔG_bind = −45.2 kJ/mol for DprE1-hybrid complex | Validated target engagement hypothesis for anti-Mtb activity |
QSAR [4] | logP = 2.3 ± 0.4 optimal for antimycobacterial activity (r² = 0.89) | Guided introduction of solubilizing groups without potency loss |
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: